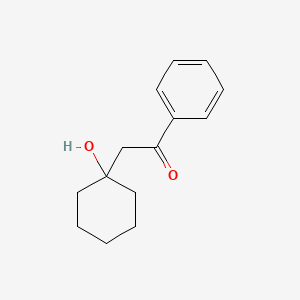2-(1-Hydroxycyclohexyl)-1-phenylethanone
CAS No.: 57213-26-0
Cat. No.: VC18623239
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57213-26-0 |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 2-(1-hydroxycyclohexyl)-1-phenylethanone |
| Standard InChI | InChI=1S/C14H18O2/c15-13(12-7-3-1-4-8-12)11-14(16)9-5-2-6-10-14/h1,3-4,7-8,16H,2,5-6,9-11H2 |
| Standard InChI Key | HRPUANCEDYZMFT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The 2D structure (Figure 1) features a phenyl group attached to an ethanone backbone, with a hydroxycyclohexyl substituent at the second carbon. The SMILES string C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O confirms this arrangement .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 218.29 g/mol | |
| InChIKey | HRPUANCEDYZMFT-UHFFFAOYSA-N | |
| CAS Registry Number | 57213-26-0 |
Synthesis and Industrial Production
-
Friedel-Crafts Acylation: Reaction of cyclohexanol with acetophenone derivatives under acidic conditions.
-
Oxidation of Secondary Alcohols: Using oxidizing agents like Jones reagent.
Industrial production data are absent, though the structurally similar 1-Hydroxycyclohexyl phenyl ketone (CAS 947-19-3) is produced in the U.S. at 1–10 million pounds annually .
Applications and Uses
Industrial Applications
The compound’s potential uses mirror those of related ketones:
-
Photosensitizers: Derivatives like 1-Hydroxycyclohexyl phenyl ketone are used in UV-curable coatings .
-
Polymer Additives: Cyclohexanol-containing compounds improve resin plasticity .
Table 2: Documented Uses of Analogous Compounds
Environmental and Toxicological Profile
Ecotoxicity data are unavailable. Persistent cyclohexanol metabolites raise concerns about bioaccumulation, though direct evidence is lacking.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop scalable routes for high-purity batches.
-
Toxicological Studies: Evaluate chronic exposure risks.
-
Environmental Impact: Assess biodegradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume